morpholine-4-sulfonyl fluoride
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Overview
Description
Morpholine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 63698-84-0 . It has a molecular weight of 169.18 . The IUPAC name for this compound is 4-morpholinesulfonyl fluoride .
Synthesis Analysis
Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The InChI code for this compound is1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
. This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure. Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have been used in various chemical reactions. For instance, they have been used in the sulfur (VI) fluoride exchange (SuFEx) reaction, which is a type of click chemistry . They have also been used in the synthesis of diverse functionalized sulfonyl fluorides .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 169.18 . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not provided in the retrieved information.Safety and Hazards
Morpholine-4-sulfonyl fluoride can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Future Directions
Sulfonyl fluorides, including morpholine-4-sulfonyl fluoride, have found widespread applications in various fields. The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new horizons for the synthesis of sulfonyl fluorides and could lead to the development of new synthetic methods and applications in the future .
Mechanism of Action
Target of Action
Morpholine-4-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are proteins, where it forms a stable covalent linkage with the protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .
Mode of Action
The mode of action of this compound involves the sulfur (VI) fluoride exchange (SuFEx) chemistry . Upon binding with other biological targets, this compound is brought into proximity to a nucleophile on the target . This proximity enables this compound to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein-biomolecule interactions . The SuFEx chemistry enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex, which allows the subsequent pull-down assay to identify unknown interactors .
Pharmacokinetics
It is known that sulfonyl fluorides, in general, possess a balance of reactivity and stability that is attractive for applications in medicinal chemistry and chemical biology . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible cross-linking of interacting biomolecules enables the identification of unknown interactors in protein-biomolecule interactions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nucleophiles on the target and the proximity of the compound to its target . The reactivity and stability of this compound make it suitable for applications in various environments, including physiological conditions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for morpholine-4-sulfonyl fluoride involves the reaction of morpholine-4-sulfonamide with phosphoryl fluoride.", "Starting Materials": [ "Morpholine-4-sulfonamide", "Phosphoryl fluoride" ], "Reaction": [ "Add phosphoryl fluoride dropwise to a solution of morpholine-4-sulfonamide in anhydrous tetrahydrofuran at -78°C.", "Stir the reaction mixture at -78°C for 2 hours.", "Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Remove the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Obtain the pure product as a white solid." ] } | |
CAS No. |
63698-84-0 |
Molecular Formula |
C4H8FNO3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
morpholine-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |
InChI Key |
ZEAXYCPGGIJATK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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